[2-Methyl-5-(morpholin-4-ylcarbonyl)-3-nitrophenyl]amine
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Overview
Description
[2-Methyl-5-(morpholin-4-ylcarbonyl)-3-nitrophenyl]amine: is a chemical compound with the molecular formula C12H15N3O4 and a molecular weight of 265.27 g/mol . This compound is characterized by the presence of a morpholine ring, a nitro group, and an amine group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Compounds containing the morpholine motif, such as this one, are frequently found in biologically active molecules and pharmaceuticals . They are known to interact with various biological targets, contributing to their widespread use in medicinal chemistry .
Mode of Action
Morpholine derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and other non-covalent interactions . These interactions can lead to changes in the conformation or activity of the target, resulting in a biological response .
Biochemical Pathways
Morpholine derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The morpholine ring is known to improve the bioavailability of many drugs, suggesting that this compound may also have favorable pharmacokinetic properties .
Result of Action
Morpholine derivatives are known to exhibit a wide range of biological activities, suggesting that this compound may have multiple effects at the molecular and cellular level .
Action Environment
Like all drugs, the action of this compound is likely to be influenced by factors such as ph, temperature, and the presence of other molecules in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Methyl-5-(morpholin-4-ylcarbonyl)-3-nitrophenyl]amine typically involves the following steps:
Morpholine Addition: The attachment of a morpholine ring through a carbonyl group.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar steps as laboratory methods but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in substitution reactions, especially at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry:
- Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 2-Methyl-5-nitroaniline
- 4-Morpholinylcarbonyl derivatives
- 3-Nitrophenylamine derivatives
Properties
IUPAC Name |
(3-amino-4-methyl-5-nitrophenyl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-8-10(13)6-9(7-11(8)15(17)18)12(16)14-2-4-19-5-3-14/h6-7H,2-5,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVOKXDGGGUFAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)N2CCOCC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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